

A Comprehensive Technical Guide to Boc-L-homophenylalanine (CAS 100564-78-1)

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Compound of Interest

Compound Name: *Boc-L-homophenylalanine*

Cat. No.: *B558298*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-homophenylalanine, with the CAS number 100564-78-1, is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry and drug discovery. Its structure features an L-homophenylalanine core, which is a homolog of L-phenylalanine with an additional methylene group in its side chain. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] This unique combination of a hydrophobic side chain and a labile protecting group makes **Boc-L-homophenylalanine** a valuable reagent for introducing the homophenylalanine moiety into peptides and other complex organic molecules.[2] The incorporation of homophenylalanine can impart desirable pharmacokinetic properties to bioactive peptides, such as increased metabolic stability and altered receptor-binding affinities.[3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **Boc-L-homophenylalanine** are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	100564-78-1	[4]
Molecular Formula	C ₁₅ H ₂₁ NO ₄	[4][5]
Molecular Weight	279.33 g/mol	[3][5]
Appearance	White to off-white crystalline powder	[3][6]
Melting Point	76-80 °C	[6]
Optical Rotation	[α] ²⁰ /D +6.5±1°, c = 2% in ethanol	[6]
Solubility	Soluble in methanol	[6][7]
Storage Temperature	2-8°C	[3]
Purity	≥97% to ≥98.0% (TLC, HPLC)	[4]
SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O	[4]
InChI Key	MCODLPJUFHPVQP-LBPRGKRZSA-N	

Synthesis and Experimental Protocols

The synthesis of **Boc-L-homophenylalanine** typically involves two key stages: the synthesis of the L-homophenylalanine backbone and the subsequent protection of the amino group with the Boc moiety.

Synthesis of L-Homophenylalanine (Precursor)

While chemical synthesis routes exist, enzymatic synthesis offers a highly stereoselective and efficient method for producing L-homophenylalanine.

Experimental Protocol: Enzymatic Synthesis of L-Homophenylalanine

This protocol is adapted from a method utilizing a recombinant aromatic L-amino acid transaminase (AroAT).[8]

Materials:

- 2-oxo-4-phenylbutyric acid (2-OPBA)
- L-aspartate
- Recombinant E. coli cells overexpressing AroAT
- Reaction Buffer (e.g., phosphate buffer, pH 7.5)
- Pyridoxal 5'-phosphate (PLP) cofactor
- Hydrochloric acid (for pH adjustment and product recovery)

Procedure:

- Prepare a reaction mixture containing the reaction buffer, L-aspartate, and the PLP cofactor.
- Add the recombinant E. coli cell extract containing the AroAT enzyme to the mixture.
- Initiate the reaction by the intermittent addition of solid-state 2-OPBA to the reaction vessel to avoid substrate inhibition. Maintain the concentration of 2-OPBA below inhibitory levels (e.g., < 40 mM).
- Continuously stir the reaction mixture at a controlled temperature (e.g., 30-37°C). The low solubility of the L-homophenylalanine product in the aqueous buffer will cause it to precipitate, driving the reaction equilibrium towards product formation.[8]
- Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
- Upon completion of the reaction, recover the precipitated L-homophenylalanine by centrifugation or filtration.
- Purify the L-homophenylalanine by dissolving the crude product in an acidic solution (e.g., HCl), removing any remaining cell debris by centrifugation, and then re-precipitating the pure

product by adjusting the pH back to neutral.[8]

Boc Protection of L-Homophenylalanine

The following is a general protocol for the N-protection of an amino acid with a Boc group, adapted from established procedures for similar amino acids.[9][10]

Experimental Protocol: Synthesis of **Boc-L-homophenylalanine**

Materials:

- L-homophenylalanine
- Di-tert-butyl dicarbonate (Boc_2O)
- A suitable base (e.g., sodium hydroxide, triethylamine)
- A solvent system (e.g., a mixture of water and tert-butanol or dioxane)
- Ethyl acetate or other suitable organic solvent for extraction
- An acidic solution for workup (e.g., potassium hydrogen sulfate solution)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Dissolve L-homophenylalanine in the chosen solvent system containing the base.
- Slowly add a stoichiometric equivalent of di-tert-butyl dicarbonate (Boc_2O) to the stirred solution at room temperature.
- Allow the reaction to proceed for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- After the reaction is complete, perform an aqueous workup. This typically involves removing the organic solvent under reduced pressure, followed by extraction with an organic solvent like ethyl acetate.
- Wash the organic layer sequentially with a mild acidic solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude **Boc-L-homophenylalanine**.
- The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Peptide Synthesis and Drug Discovery

Boc-L-homophenylalanine is a valuable building block in the synthesis of modified peptides with enhanced biological activity and stability.^[3]

Solid-Phase Peptide Synthesis (SPPS)

Boc-L-homophenylalanine can be readily incorporated into peptide chains using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Coupling of **Boc-L-homophenylalanine** in SPPS

This protocol outlines the general steps for coupling **Boc-L-homophenylalanine** to a resin-bound peptide chain.

Materials:

- Resin-bound peptide with a free N-terminal amine
- **Boc-L-homophenylalanine**
- A coupling reagent (e.g., HBTU, HATU)
- A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIEA)

- N,N-Dimethylformamide (DMF) as a solvent
- Dichloromethane (DCM) for washing
- Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

- Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with a solution of TFA in DCM (e.g., 25-50% TFA).
- Washing: Thoroughly wash the resin with DCM and then DMF to remove residual TFA and byproducts.
- Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of DIEA in DMF or DCM.
- Activation and Coupling:
 - In a separate vessel, dissolve **Boc-L-homophenylalanine** and the coupling reagent (e.g., HBTU) in DMF.
 - Add DIEA to the activation mixture and allow it to pre-activate for a few minutes.
 - Add the activated **Boc-L-homophenylalanine** solution to the neutralized resin-bound peptide.
 - Allow the coupling reaction to proceed with agitation for a sufficient time (typically 1-2 hours).
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- The cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acids in the peptide sequence.

Role in Proteasome Inhibitors

A significant application of **Boc-L-homophenylalanine** is in the synthesis of peptidyl proteasome inhibitors.[7][11][12] These compounds are of great interest in cancer therapy as they can selectively target and inhibit the proteasome, a key cellular machinery for protein degradation.[13][14][15] The ubiquitin-proteasome pathway is a critical signaling pathway involved in the degradation of regulatory proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, ultimately inducing cell death.[13][16][17]

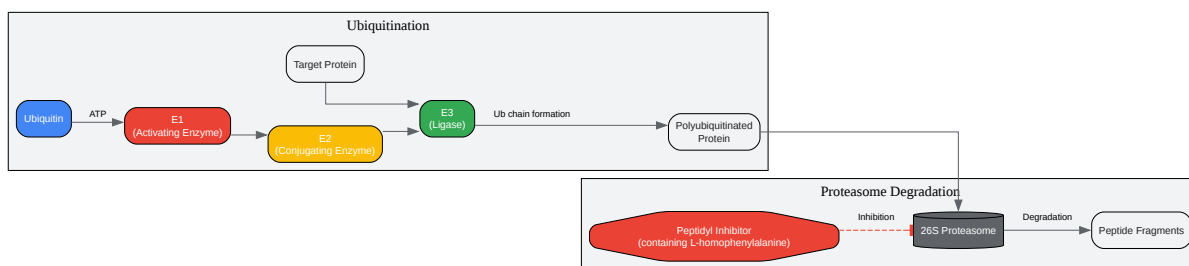
Peptides containing L-homophenylalanine have been incorporated into the design of non-covalent piperidine-containing peptidyl proteasome inhibitors.[11][12] In the synthesis of these inhibitors, **Boc-L-homophenylalanine** is a key intermediate that is coupled to other fragments of the molecule.

Signaling Pathways and Mechanisms of Action

Boc-L-homophenylalanine itself is not known to be directly involved in signaling pathways. Its significance lies in its use as a structural component of larger molecules, particularly proteasome inhibitors. The final peptide products containing the homophenylalanine residue exert their biological effects by inhibiting the ubiquitin-proteasome pathway.

The Ubiquitin-Proteasome Pathway

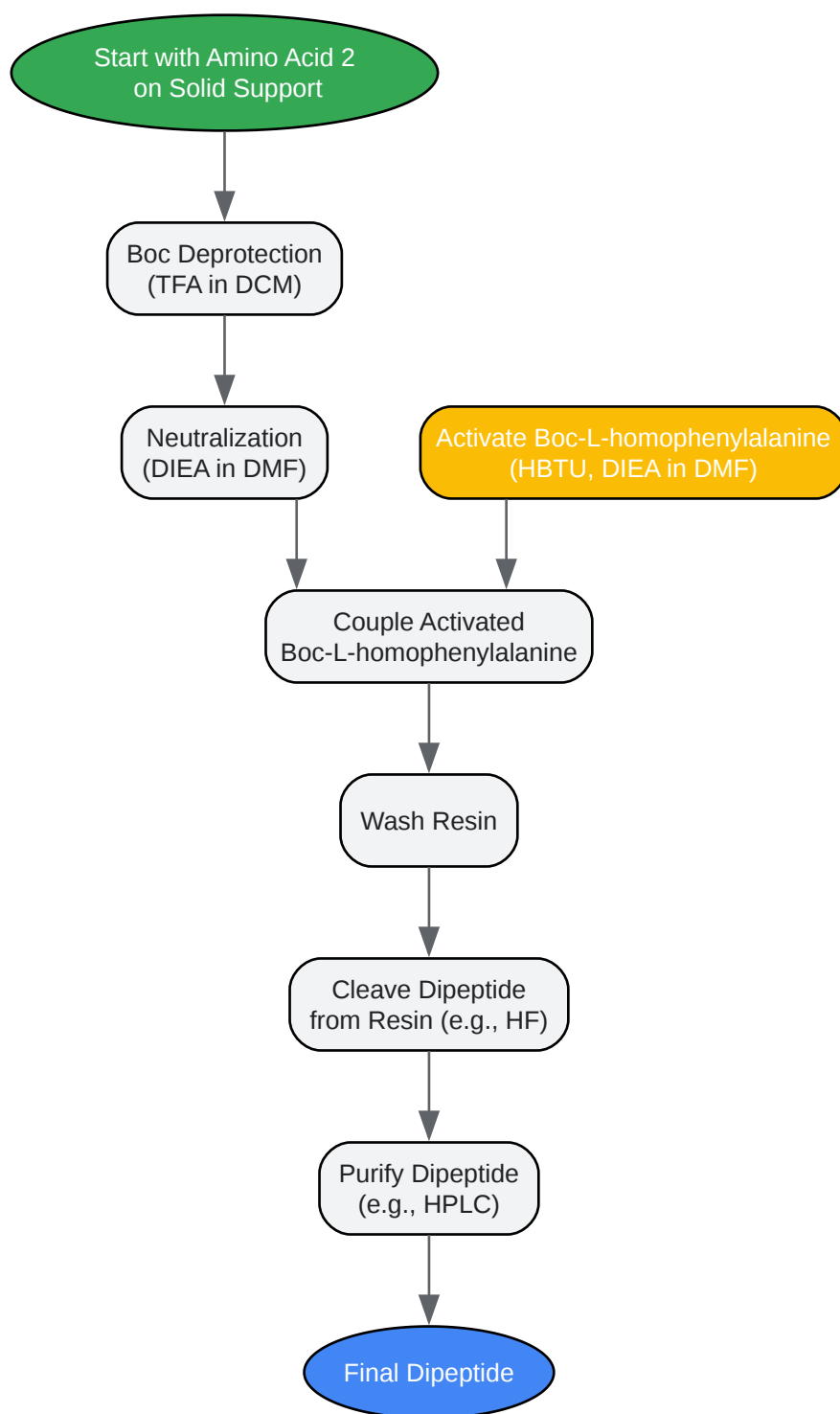
The ubiquitin-proteasome pathway is a major mechanism for regulated protein degradation in eukaryotic cells.[13] It involves two main steps: the tagging of substrate proteins with ubiquitin molecules and the subsequent degradation of the tagged proteins by the 26S proteasome.[14][15]



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Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Experimental Workflow for Synthesis of a Dipeptide using **Boc-L-homophenylalanine**



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Caption: Workflow for dipeptide synthesis using **Boc-L-homophenylalanine**.

Safety and Handling

Boc-L-homophenylalanine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[18] It is recommended to avoid inhalation of dust and contact with skin and eyes.[18] Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[18][19]

Conclusion

Boc-L-homophenylalanine (CAS 100564-78-1) is a valuable and versatile building block for chemical synthesis, particularly in the fields of peptide chemistry and drug discovery. Its unique structural features allow for the creation of novel peptide analogs with potentially enhanced therapeutic properties. The well-established protocols for its synthesis and incorporation into larger molecules, combined with its role in the development of potent proteasome inhibitors, underscore its importance for researchers and scientists in both academic and industrial settings.

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